2-Bromo-3-methoxybenzoic acid

Vue d'ensemble

Description

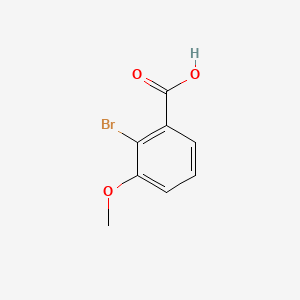

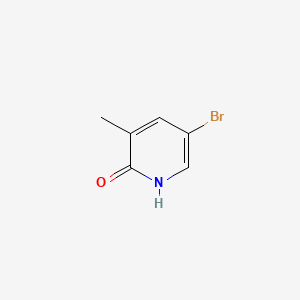

2-Bromo-3-methoxybenzoic acid is a chemical compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 . It is also known by the synonyms 2-Bromo-3-carboxyanisole and 2-Bromo-m-anisic acid .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-methoxybenzoic acid is 1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Bromo-3-methoxybenzoic acid is a solid at room temperature . Its boiling point is between 153-158°C .Applications De Recherche Scientifique

Pharmaceutical Research

2-Bromo-3-methoxybenzoic acid is utilized in pharmaceutical research for the synthesis of various biologically active compounds. It serves as a precursor in the development of α-2 adrenoceptor agonists , which are important for treating conditions like hypertension and opioid withdrawal . Additionally, it’s used in creating Smoothened receptor antagonists and HIV-1 entry inhibitors , contributing to cancer therapy and antiviral drug development .

Organic Synthesis

In organic chemistry, this compound is a valuable building block for constructing complex molecules. It’s involved in free radical bromination at the benzylic position, which is a critical step in synthesizing polysubstituted benzenes . This process is essential for creating a wide range of organic compounds with diverse properties and applications.

Material Science

2-Bromo-3-methoxybenzoic acid plays a role in material science, particularly in the synthesis of urolithin derivatives . These derivatives have potential applications in developing new materials with unique electrical, optical, or mechanical properties.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in mass spectrometry to help identify and quantify other substances within a sample . Its distinct mass spectrum serves as a fingerprint for comparison and analysis.

Biochemistry

The compound is also relevant in biochemistry for studying enzyme-catalyzed reactions and metabolic pathways . It can act as a substrate or inhibitor in enzymatic assays to understand the biochemical processes in living organisms .

Environmental Science

2-Bromo-3-methoxybenzoic acid has applications in environmental science, particularly in the study of environmental contaminants . Its properties allow researchers to investigate its behavior in ecosystems and its potential impact on environmental health .

Chemical Education

Lastly, 2-Bromo-3-methoxybenzoic acid is used in chemical education as a teaching aid to demonstrate various chemical reactions and principles, such as nucleophilic substitution and resonance stabilization . It helps students understand the practical applications of theoretical concepts.

Safety and Hazards

2-Bromo-3-methoxybenzoic acid is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 according to the GHS-US classification . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or spray; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; using only outdoors or in a well-ventilated area; and wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

2-Bromo-3-methoxybenzoic acid is a complex compound used in the synthesis of more intricate drugs and bioactive compounds . .

Mode of Action

It’s known that brominated benzoic acids can participate in various chemical reactions, such as those involving nucleophilic aromatic substitution .

Biochemical Pathways

It’s known that methoxylated benzoic acids can be bioconverted to hydroxylated derivatives .

Pharmacokinetics

It’s known that the compound has a molecular weight of 231043 , which may influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of more complex drugs and bioactive compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methoxybenzoic acid. For instance, the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Therefore, its handling and storage conditions can significantly impact its stability and efficacy.

Propriétés

IUPAC Name |

2-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGGEUOQUYCZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237008 | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybenzoic acid | |

CAS RN |

88377-29-1 | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)